molecular formula C20H17ClF3N5O2S B11578500 N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11578500
M. Wt: 483.9 g/mol
InChI Key: QDMPNWQIKDWAER-UHFFFAOYSA-N
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Description

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazolo-thiadiazine core, which is a heterocyclic structure containing nitrogen and sulfur atoms. The presence of chloro, trifluoromethyl, and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiadiazine core, followed by the introduction of the chloro, trifluoromethyl, and methoxy substituents under controlled conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and methoxylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance production scalability and reliability.

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro or methoxy groups with the nucleophile.

Scientific Research Applications

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the triazolo-thiadiazine core and the substituents can influence its binding affinity and specificity, thereby affecting its overall efficacy and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and the triazolo-thiadiazine core

Properties

Molecular Formula

C20H17ClF3N5O2S

Molecular Weight

483.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H17ClF3N5O2S/c1-10-26-27-19-29(10)28-16(11-3-6-13(31-2)7-4-11)17(32-19)18(30)25-12-5-8-15(21)14(9-12)20(22,23)24/h3-9,16-17,28H,1-2H3,(H,25,30)

InChI Key

QDMPNWQIKDWAER-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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